REACTION_CXSMILES
|
C1(C(C2CCCCCCCCC2)=C(C2CCCCCCCCC2)C([O-])=O)CCCCCCCCC1.C(O)(=O)C(C)=C.[C:42]([O:47][CH2:48][CH2:49][O:50][CH2:51][CH2:52]OC12CC3CC(CC(C3)C1)C2)(=[O:46])[C:43]([CH3:45])=[CH2:44]>>[C:42]([O:47][CH2:48][CH2:49][O:50][CH2:51][CH3:52])(=[O:46])[C:43]([CH3:45])=[CH2:44]
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Name
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tricyclodecanylacrylate
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCCCCCC1)C(=C(C(=O)[O-])C1CCCCCCCCC1)C1CCCCCCCCC1
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
adamantyloxyethoxyethyl methacrylate
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCOCCOC12CC3CC(CC(C1)C3)C2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
In the same way as the embodiment 1, synthesis of terpolymer
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Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCOCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |